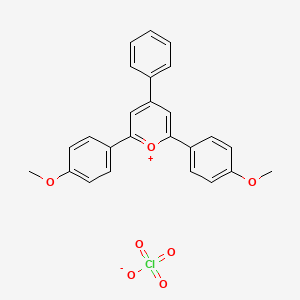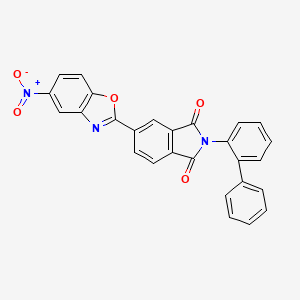
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate, also known as BPP, is a synthetic organic compound that has been widely used in scientific research. BPP belongs to the family of pyrylium dyes, which are known for their unique optical and electronic properties. BPP has been extensively studied for its ability to act as a fluorescent probe for biological and biochemical applications.
Mécanisme D'action
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate acts as a fluorescent probe by binding to specific biomolecules and emitting light at a specific wavelength. The binding of 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate to biomolecules is based on the principle of molecular recognition, where the shape and chemical properties of the probe are complementary to the target molecule. The fluorescence emission of 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate can be used to monitor the binding of the probe to the target molecule in real-time.
Biochemical and Physiological Effects:
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate has been shown to be non-toxic and biocompatible, making it an ideal probe for use in biological systems. It has been used to study the binding of small molecules to proteins, the activity of enzymes, and the signaling pathways in cells. 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate has also been used in the development of biosensors for detecting biomolecules in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate as a fluorescent probe include its high sensitivity, selectivity, and compatibility with biological systems. 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate can be used to monitor the binding of small molecules to proteins, the activity of enzymes, and the signaling pathways in cells. The limitations of using 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate include its limited solubility in water, which can affect its ability to bind to biomolecules in aqueous environments.
Orientations Futures
There are several future directions for the use of 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate in scientific research. One potential application is in the development of biosensors for detecting biomolecules in complex biological samples, such as blood and urine. 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate could also be used to study the binding of small molecules to membrane proteins, which are important targets for drug development. Additionally, 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate could be used to study the signaling pathways involved in cancer and other diseases, which could lead to the development of new therapies.
Méthodes De Synthèse
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate can be synthesized by a multistep process that involves the reaction of 4-methoxybenzaldehyde with acetophenone to form chalcone, which is then reacted with pyridine to form the final product. The synthesis of 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate has been widely used as a fluorescent probe in biological and biochemical research. It has been shown to be an effective tool for studying protein-ligand interactions, enzyme kinetics, and cell signaling pathways. 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate has also been used in the development of biosensors for detecting biomolecules, such as glucose and cholesterol, in biological samples.
Propriétés
IUPAC Name |
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21O3.ClHO4/c1-26-22-12-8-19(9-13-22)24-16-21(18-6-4-3-5-7-18)17-25(28-24)20-10-14-23(27-2)15-11-20;2-1(3,4)5/h3-17H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUXWKVZQIPOBA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)OC)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5219637.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalamide](/img/structure/B5219651.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)


![ethyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5219683.png)
![N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide](/img/structure/B5219689.png)
![4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5219705.png)
![4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5219708.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5219723.png)
